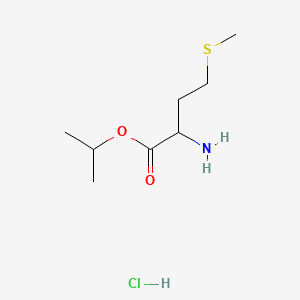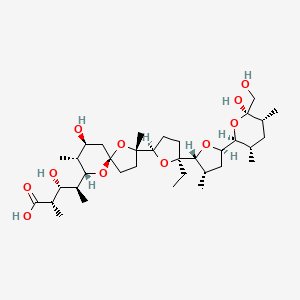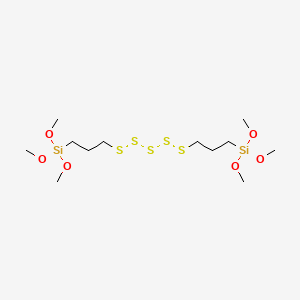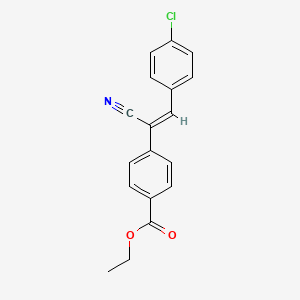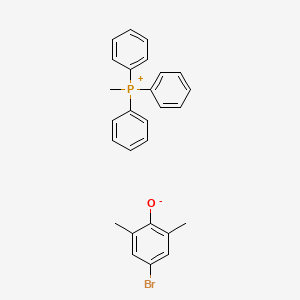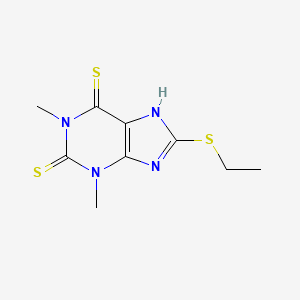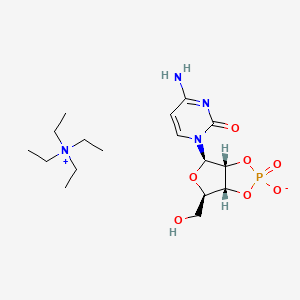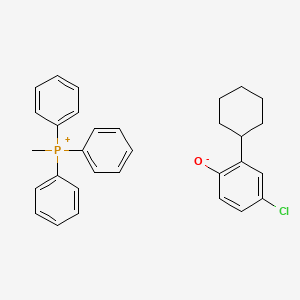
4-chloro-2-cyclohexylphenolate;methyl(triphenyl)phosphanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-2-cyclohexylphenolate;methyl(triphenyl)phosphanium is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which combines a phenolate group with a phosphonium salt. The presence of both chloro and cyclohexyl groups in the phenolate moiety adds to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-cyclohexylphenolate;methyl(triphenyl)phosphanium typically involves the reaction of 4-chloro-2-cyclohexylphenol with methyl(triphenyl)phosphonium chloride. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the pure compound.
化学反应分析
Types of Reactions
4-chloro-2-cyclohexylphenolate;methyl(triphenyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The phenolate group can be oxidized to form quinone derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-cyclohexylphenolate.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are employed under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, 2-cyclohexylphenolate, and various substituted phenolates, depending on the specific reaction conditions and reagents used.
科学研究应用
4-chloro-2-cyclohexylphenolate;methyl(triphenyl)phosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-chloro-2-cyclohexylphenolate;methyl(triphenyl)phosphanium involves its interaction with specific molecular targets and pathways. The phenolate group can act as a nucleophile, participating in various biochemical reactions. The phosphonium moiety can facilitate the transport of the compound across cell membranes, enhancing its bioavailability. Additionally, the chloro and cyclohexyl groups contribute to the compound’s overall stability and reactivity.
相似化合物的比较
Similar Compounds
4-chloro-2-methylphenol: Similar in structure but lacks the cyclohexyl and phosphonium groups.
2-cyclohexylphenol: Similar in structure but lacks the chloro and phosphonium groups.
methyl(triphenyl)phosphonium chloride: Contains the phosphonium group but lacks the phenolate moiety.
Uniqueness
4-chloro-2-cyclohexylphenolate;methyl(triphenyl)phosphanium is unique due to the combination of its phenolate, chloro, cyclohexyl, and phosphonium groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
属性
CAS 编号 |
93839-55-5 |
|---|---|
分子式 |
C31H32ClOP |
分子量 |
487.0 g/mol |
IUPAC 名称 |
4-chloro-2-cyclohexylphenolate;methyl(triphenyl)phosphanium |
InChI |
InChI=1S/C19H18P.C12H15ClO/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h2-16H,1H3;6-9,14H,1-5H2/q+1;/p-1 |
InChI 键 |
NUEARKKRXYHRIL-UHFFFAOYSA-M |
规范 SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(CC1)C2=C(C=CC(=C2)Cl)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9,10-Anthracenedione, 1-[(4-butylphenyl)amino]-](/img/structure/B12686201.png)



